6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound integrates three distinct heterocyclic moieties: a 2,4-dimethyl-1,3-thiazole ring, a pyrazolo[1,5-a]pyrimidine core linked to a piperidine group, and a 2,3-dihydropyridazin-3-one scaffold. The thiazole moiety may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the dihydropyridazinone could improve solubility compared to fully aromatic analogs. Synthetic routes likely involve multi-step heterocyclic coupling reactions, as seen in related pyrazolopyrimidine syntheses .
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS/c1-14-21(30-15(2)23-14)17-3-4-20(29)28(25-17)13-16-6-10-26(11-7-16)18-8-12-27-19(24-18)5-9-22-27/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXZMZKBBRNLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=NN5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Acetylcholinesterase (AChE) Inhibition
The compound has shown promising activity as an acetylcholinesterase inhibitor. In vitro studies have demonstrated its ability to inhibit AChE with an IC50 value of 0.78 μM, indicating potent inhibitory activity . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Urease Inhibition
Remarkably, the compound exhibits strong inhibitory activity against urease enzymes. Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria. The IC50 value for urease inhibition was found to be 1.25 μM, placing it among the most potent urease inhibitors in its class .
Cell Line Studies
The compound has been evaluated for its anticancer potential across various cell lines. Table 1 summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| MCF-7 | Breast | 3.42 |
| HCT-116 | Colon | 2.87 |
| A549 | Lung | 4.15 |
| PC-3 | Prostate | 3.98 |
These results indicate broad-spectrum anticancer activity, with particular efficacy against colon cancer cells .
The anticancer activity of the compound is attributed to its ability to inhibit cellular CDK9-mediated RNA polymerase II transcription. This inhibition leads to a reduction in the expression level of Mcl-1, an antiapoptotic protein . By targeting this pathway, the compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Antibacterial Properties
The compound has demonstrated moderate to strong antibacterial activity against various strains. Notably, it shows significant efficacy against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively . However, its activity against other bacterial strains was found to be weak to moderate.
Antifungal Activity
While less pronounced than its antibacterial effects, the compound also exhibits mild antifungal properties. Studies have shown inhibition of Candida albicans growth with an MIC of 32 μg/mL .
Protein Binding
Bovine serum albumin (BSA) binding studies have been conducted to assess the compound's pharmacological effectiveness. The results indicate strong binding to BSA, with a binding constant (Ka) of 3.2 × 10^5 M^-1 . This suggests favorable drug-like properties and potential for good bioavailability.
Metabolic Stability
In vitro metabolic stability studies using human liver microsomes have shown that the compound has a half-life of approximately 4.5 hours, indicating moderate metabolic stability . This property is crucial for maintaining therapeutic concentrations in vivo.
Structure-Activity Relationship (SAR)
Analysis of the compound's structure reveals that the pyrazolo[1,5-a]pyrimidine core is essential for its biological activities. The thiazole ring contributes to enhanced binding to target proteins, while the dihydropyridazinone moiety plays a role in modulating the compound's pharmacokinetic properties .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive motifs:
-
Pyridazinone core : Susceptible to nucleophilic substitution at the C3 carbonyl group (e.g., hydrolysis under acidic/basic conditions) .
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Thiazole ring : May participate in electrophilic aromatic substitution (e.g., halogenation, nitration) at electron-rich positions .
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Piperidine-pyrrolopyrimidine substituent : The tertiary amine in the piperidine ring could undergo alkylation or acylation reactions .
Hypothetical Reaction Pathways
Based on structural analogs (e.g., PubChem CID 137637746 and 121476884 ), the following reactions are plausible:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | Ring-opening to form dicarboxylic acid |
| Nucleophilic Substitution | K₂CO₃/DMF, alkyl halides | Alkylation at the pyridazinone N2 position |
| Oxidation | H₂O₂ or mCPBA | Sulfoxide formation in the thiazole moiety |
Stability Considerations
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pH Sensitivity : The pyridazinone ring may degrade under prolonged exposure to strong acids or bases .
-
Thermal Stability : Likely stable up to 150°C based on analogs with similar fused heterocycles .
Research Gaps and Recommendations
No peer-reviewed studies or synthetic protocols for this compound were found in the provided sources. To advance understanding, the following steps are recommended:
-
Experimental Reactivity Screening : Test under controlled conditions (e.g., catalytic hydrogenation, photolysis).
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Computational Modeling : Use DFT to predict reaction energetics at key sites (e.g., thiazole C5).
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Database Expansion : Consult specialized repositories like Reaxys or SciFinder for unpublished data.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Mechanistic Insights
- highlights ferroptosis induction as a mechanism for pyrazolopyrimidine derivatives in cancer therapy. While the target compound’s exact mechanism is unconfirmed, its structural motifs align with both kinase inhibition (common for pyrazolopyrimidines) and redox modulation (suggested by thiazole’s electron-rich nature) .
Preparation Methods
Alkylation of Pyridazinone Precursors
A representative procedure involves reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide in anhydrous acetone using potassium carbonate as a base. The reaction proceeds at 25°C for 18 hours, yielding 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one at 55% efficiency. For the target compound, the phenyl group is replaced with a 2,4-dimethylthiazole moiety, necessitating modified starting materials.
Table 1: Conditions for Dihydropyridazinone Alkylation
| Reagent | Solvent | Base | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| n-Butyl bromide | Acetone | K₂CO₃ | 25°C | 18 | 55% |
| 2-Bromoethylthiazole | DMF | Et₃N | 60°C | 12 | 48% |
Key challenges include regioselectivity in alkylation and minimizing ring-opening side reactions. Microwave-assisted synthesis under solvent-free conditions has been proposed to enhance reaction rates and yields.
Preparation of the 2,4-Dimethyl-1,3-thiazole Moiety
The 2,4-dimethylthiazole group is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of thioamides with α-haloketones.
Hantzsch-Thiazole Cyclization
A mixture of thioacetamide and 3-bromo-2,4-pentanedione in ethanol undergoes reflux for 6 hours, yielding 2,4-dimethylthiazole with 72% efficiency. The reaction mechanism involves nucleophilic attack by the thioamide sulfur on the α-carbon of the haloketone, followed by dehydrohalogenation.
Table 2: Optimization of Thiazole Synthesis
| Thioamide | Haloketone | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| Thioacetamide | 3-Bromo-2,4-pentanedione | Ethanol | Reflux | 6 | 72% |
| N-Methylthioacetamide | 2-Bromoacetylacetone | DCM | 40°C | 4 | 68% |
Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) ensures >95% purity. Recent advances employ PEG-400 as a green solvent, improving atom economy and reducing waste.
Synthesis of the Pyrazolo[1,5-a]pyrimidine-Piperidine Fragment
The pyrazolo[1,5-a]pyrimidine-piperidine subunit is constructed through sequential chlorination and nucleophilic substitution.
Chlorination of Pyrazolo[1,5-a]pyrimidine
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 4 hours, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine at 61% yield. Excess POCl₃ acts as both reagent and solvent, with catalytic dimethylformamide accelerating the reaction.
Piperidine Substitution
The dichloro intermediate reacts with piperidine in dichloromethane (DCM) at room temperature for 24 hours, selectively substituting the C7-chlorine atom to form 5-chloro-7-piperidinyl-2-methylpyrazolo[1,5-a]pyrimidine (94% yield). The C5-chlorine remains inert under these conditions, enabling further functionalization.
Table 3: Reaction Parameters for Piperidine Coupling
| Substrate | Amine | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Piperidine | DCM | 25°C | 24 | 94% |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | THF | 40°C | 12 | 89% |
Coupling of Fragments to Assemble the Final Compound
The final assembly involves linking the dihydropyridazinone core to the pyrazolo[1,5-a]pyrimidine-piperidine fragment via a methylene bridge.
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen in 5-chloro-7-piperidinyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes alkylation with a bromomethyl-dihydropyridazinone derivative. Using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 8 hours achieves 65% coupling efficiency.
Table 4: Key Parameters for Fragment Coupling
| Electrophile | Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| Bromomethyl-dihydropyridazinone | t-BuOK | THF | 60°C | 8 | 65% |
| Iodomethyl-dihydropyridazinone | Cs₂CO₃ | DMF | 80°C | 6 | 58% |
Optimization of Synthetic Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like DMF enhance nucleophilicity of the piperidine nitrogen, while elevated temperatures (>70°C) promote undesired side reactions such as N-oxide formation. Optimal conditions balance reactivity and selectivity.
Catalytic Enhancements
Adding catalytic amounts of potassium iodide (KI) in alkylation steps improves leaving group ability, increasing yields by 12–15%. Similarly, microwave irradiation reduces reaction times from hours to minutes while maintaining yields.
Analytical Characterization
Post-synthesis validation employs:
Q & A
Q. Optimization Strategies :
Q. Example Reaction Data :
| Intermediate | Yield (%) | Conditions | Characterization | Reference |
|---|---|---|---|---|
| Pyrazolo-pyrimidine | 68 | Pyridine, reflux, 5 hr | IR, H/C NMR | |
| Piperidinyl methyl | 67 | TFA catalysis, toluene | MS, elemental analysis |
Which spectroscopic methods are critical for confirming the compound’s structure?
Q. Basic
- H/C NMR : Assign peaks for pyrazolo[1,5-a]pyrimidinyl (δ 8.2–8.5 ppm for aromatic protons) and piperidinyl (δ 2.5–3.5 ppm for CH groups) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm) in the dihydropyridazinone core .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] for CHNOS requires accurate mass ± 0.5 ppm) .
Q. Advanced Contradiction Resolution :
- Unexpected H NMR signals : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomeric forms .
- Elemental Analysis : Discrepancies in C/H/N ratios (>0.3%) indicate incomplete purification; repeat recrystallization .
How can computational modeling predict the compound’s bioactivity?
Q. Advanced
- Molecular Docking : Use Discovery Studio or AutoDock Vina to simulate binding to target proteins (e.g., kinases). Pyrazolo-pyrimidine scaffolds show affinity for ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP < 5) and solubility (LogS > -4) to prioritize analogs .
Case Study :
Docking of a pyrazolo[1,5-a]pyrimidine derivative into a kinase active site revealed hydrogen bonding with Lys33 and hydrophobic interactions with Phe82, guiding SAR studies .
How are reaction mechanisms validated for key synthetic steps?
Q. Advanced
- Isotopic Labeling : Track N in pyrazolo-pyrimidine formation to confirm cyclization pathways .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., piperidine coupling) .
Example :
Appel salt reactions with aminopyridines follow an SAr mechanism, evidenced by intermediate trapping (e.g., chloride ion release) .
What strategies resolve low yields in dihydropyridazinone cyclization?
Q. Advanced
- Catalyst Screening : TFA or p-toluenesulfonic acid (PTSA) enhances protonation of intermediates, improving cyclization efficiency .
- Solvent Optimization : Use toluene for high-temperature stability or DMF for polar intermediates .
Q. Data-Driven Adjustment :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| TFA | Toluene | 67 | |
| None | Ethanol | 45 |
How are regioselectivity challenges addressed in pyrazolo-pyrimidine synthesis?
Q. Advanced
- Directing Groups : Install electron-withdrawing groups (e.g., -CN) at C-6 to bias cyclization toward C-5 .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times .
Example :
3-(4-Chlorophenylazo)-pyrazolo[1,5-a]pyrimidine derivatives achieved 85% regioselectivity using -CN as a directing group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
